molecular formula C15H20BrNO4 B6145385 3-(4-BROMOPHENYL)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-2-METHYLPROPANOIC ACID CAS No. 1694409-54-5

3-(4-BROMOPHENYL)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-2-METHYLPROPANOIC ACID

Cat. No.: B6145385
CAS No.: 1694409-54-5
M. Wt: 358.2
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Description

3-(4-BROMOPHENYL)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-2-METHYLPROPANOIC ACID is an organic compound that features a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOPHENYL)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-2-METHYLPROPANOIC ACID typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the methylpropanoic acid moiety under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOPHENYL)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-2-METHYLPROPANOIC ACID can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are commonly used to remove the Boc group.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while nucleophilic substitution can introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

3-(4-BROMOPHENYL)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-2-METHYLPROPANOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-BROMOPHENYL)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-2-METHYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the Boc-protected amino group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-CHLOROPHENYL)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-2-METHYLPROPANOIC ACID
  • 3-(4-FLUOROPHENYL)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-2-METHYLPROPANOIC ACID
  • 3-(4-METHOXYPHENYL)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-2-METHYLPROPANOIC ACID

Uniqueness

The presence of the bromine atom in 3-(4-BROMOPHENYL)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-2-METHYLPROPANOIC ACID imparts unique reactivity and properties compared to its chloro, fluoro, and methoxy analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and its interactions with biological targets .

Properties

CAS No.

1694409-54-5

Molecular Formula

C15H20BrNO4

Molecular Weight

358.2

Purity

95

Origin of Product

United States

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